molecular formula C23H25N3OS2 B2551554 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 953959-36-9

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2551554
CAS No.: 953959-36-9
M. Wt: 423.59
InChI Key: ZUDMAKZDXZHYAK-UHFFFAOYSA-N
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Description

2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antitumor Activities

A study by Mahmoud et al. (2021) explored the use of a similar compound in the synthesis of novel thiazole derivatives for potential anti-breast cancer applications. The synthesized compounds showed promising activities against MCF-7 tumor cells (Mahmoud et al., 2021).

CCR1 Antagonists

Pennell et al. (2013) discovered novel CCR1 antagonists based on a similar compound structure, which displayed promising pharmacokinetic and toxicological profiles in preclinical species (Pennell et al., 2013).

Heterocyclic Compound Synthesis

Darweesh et al. (2016) used a similar compound in the efficient, microwave-mediated synthesis of benzothiazole- and benzimidazole-based heterocycles. These compounds are used as building blocks for synthesizing various derivatives (Darweesh et al., 2016).

Antiviral Activity

Attaby et al. (2006) synthesized heterocyclic compounds from a similar structure and evaluated them for antiviral activities, specifically against HSV1 and HAV-MBB (Attaby et al., 2006).

Anti-inflammatory and Analgesic Properties

Kumar and Singh (2020) synthesized thiazole/oxazole substituted benzothiazole derivatives from a similar structure and tested their anti-inflammatory and analgesic effects in albino rats (Kumar & Singh, 2020).

Antituberculosis Studies

Chitra et al. (2011) synthesized 3-heteroarylthioquinoline derivatives, including compounds similar to 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone, and evaluated their antituberculosis and cytotoxicity effects (Chitra et al., 2011).

Antimicrobial Activity

Hussein and Azeez (2013) investigated the antimicrobial activity of new thiazolidin-4-one derivatives of 4-(6-methylbenzo[d]thiazol-2-yl)benzamine, which relate to the queried compound (Hussein & Azeez, 2013).

Cardioprotective Activity

Drapak et al. (2019) studied the cardioprotective activity of 2-arylimino-1,3-thiazole derivatives, highlighting the potential of similar compounds in treating cardiovascular diseases (Drapak et al., 2019).

Properties

IUPAC Name

2-[2-[(4-methylphenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS2/c1-18-7-9-19(10-8-18)16-28-23-24-20(17-29-23)15-22(27)26-13-11-25(12-14-26)21-5-3-2-4-6-21/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDMAKZDXZHYAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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